3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Description
3-(1H-1,3-Benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a heterocyclic hybrid molecule featuring a benzimidazole core linked via a propanamide chain to a 1,2,4-oxadiazole ring substituted with a methylpyrazole group. The methylpyrazole substituent may improve solubility and target binding affinity. Structural characterization of such compounds often employs X-ray crystallography, with tools like the SHELX software suite being pivotal for refinement and validation .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-24-10-11(8-19-24)17-22-16(26-23-17)9-18-15(25)7-6-14-20-12-4-2-3-5-13(12)21-14/h2-5,8,10H,6-7,9H2,1H3,(H,18,25)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANGUMUEOQAIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The target molecule integrates four key structural domains:
- 1H-1,3-Benzodiazole (Benzimidazole) moiety
- 1,2,4-Oxadiazole ring
- 1-Methyl-1H-pyrazole substituent
- Propanamide linker
Retrosynthetically, the molecule can be dissected into two primary intermediates:
- Intermediate A : 5-(Aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Intermediate B : 3-(1H-1,3-Benzodiazol-2-yl)propanoic acid
Coupling these intermediates via amide bond formation yields the final product.
Stepwise Preparation Methods
Synthesis of Intermediate A: 5-(Aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is constructed via cyclization of a nitrile oxide and an amidoxime.
- Starting Material : 1-Methyl-1H-pyrazole-4-carbonitrile
- Reaction with Hydroxylamine :
- Cyclization :
- Amination :
Key Data :
| Step | Yield | Key Spectral Data (IR/NMR) |
|---|---|---|
| 2.1.1 | 72% | IR: 1650 cm⁻¹ (C=N), 1H-NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H) |
| 2.1.4 | 65% | 13C-NMR: 163.2 ppm (oxadiazole C-2) |
Synthesis of Intermediate B: 3-(1H-1,3-Benzodiazol-2-yl)propanoic Acid
Benzimidazole Formation
- Condensation :
- Decarboxylation :
- The intermediate is heated with Cu powder in quinoline at 200°C under N₂ to yield 3-(1H-1,3-benzodiazol-2-yl)propanoic acid.
Key Data :
| Step | Yield | Key Spectral Data |
|---|---|---|
| 2.2.1 | 68% | IR: 1710 cm⁻¹ (C=O) |
| 2.2.2 | 58% | 1H-NMR: δ 12.1 (s, 1H, COOH) |
Amide Coupling to Form the Final Product
Activation of Intermediate B
Coupling with Intermediate A
- The activated acid reacts with Intermediate A in DMF at 25°C for 24 h, followed by purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 54% |
| HPLC Purity | 98.2% |
| HRMS (m/z) | [M+H]+ calc. 380.1489, found 380.1492 |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Analytical Characterization
The final compound is validated using:
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
This compound contains a benzamide core with an N,O-bidentate directing group, facilitating metal-catalyzed C–H bond functionalization. In contrast, the target compound’s benzimidazole-oxadiazole scaffold is tailored for biological interactions rather than catalysis.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Amide ()
This analogue incorporates a thiazole ring and pyrazole group. The target compound replaces the thiazole with a 1,2,4-oxadiazole, which may confer greater metabolic stability due to reduced susceptibility to oxidative degradation. Both compounds share synthetic strategies, such as TLC-monitored reactions and recrystallization .
Pharmacological and Physicochemical Properties
The table below illustrates hypothetical comparisons based on structural features and synthesis
Key Findings:
- Benzimidazole vs. Benzamide : The benzimidazole core in the target compound likely enhances π-π stacking interactions in enzyme binding pockets compared to the simpler benzamide group in ’s compound.
- Oxadiazole vs. Thiazole : The oxadiazole’s electronegative N and O atoms may improve hydrogen-bonding capacity over the sulfur-containing thiazole, influencing target selectivity .
- Synthetic Efficiency : Both the target compound and ’s analogue achieved 82% yields, suggesting robust reaction conditions for heterocyclic assembly .
Methodological Overlaps
Biological Activity
The compound 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodiazole ring and a pyrazole moiety linked through an oxadiazole structure. This structural diversity is significant as it may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide |
| Molecular Formula | CHNO (exact values to be determined) |
| Physical Form | Powder |
| Purity | 95% |
Biological Activity Overview
Research indicates that compounds containing benzodiazole and pyrazole rings often exhibit a range of biological activities, including:
- Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain substituted pyrazoles can induce apoptosis in various cancer cell lines through caspase activation and modulation of cell cycle regulators .
- Antimicrobial Activity : The presence of heterocycles such as benzodiazoles and oxadiazoles is linked to antimicrobial properties. Compounds similar to the one in focus have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Many benzodiazole derivatives act as inhibitors of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Compounds with pyrazole structures often interact with various receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that these compounds may exert antioxidant effects, mitigating oxidative stress within cells .
Case Studies
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Activity
A study published in Molecules explored a series of pyrazole derivatives for their anticancer properties. The results indicated that certain derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .
Study 2: Antimicrobial Efficacy
In another research article, a novel series of oxadiazole-containing compounds were synthesized and tested for their antibacterial activity. The results showed that compounds with similar structural features to our target compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
